molecular formula C18H18BrN3O B11995621 4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11995621
M. Wt: 372.3 g/mol
InChI Key: UDHARPKFPPJRAT-UHFFFAOYSA-N
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Description

4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that features a quinoline core structure with various substituents, including a bromo-pyridinyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common route starts with the bromination of 2-pyridine, followed by the introduction of the quinoline moiety through cyclization reactions. The nitrile group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, 4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties .

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The bromo-pyridinyl group can bind to enzymes or receptors, modulating their activity. The nitrile group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its combination of a quinoline core, a bromo-pyridinyl group, and a nitrile group. This combination provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

4-(6-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H18BrN3O/c1-10-11(9-20)16(12-5-4-6-15(19)22-12)17-13(21-10)7-18(2,3)8-14(17)23/h4-6,16,21H,7-8H2,1-3H3

InChI Key

UDHARPKFPPJRAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=NC(=CC=C3)Br)C#N

Origin of Product

United States

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